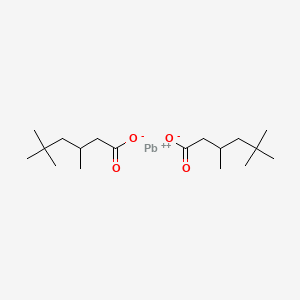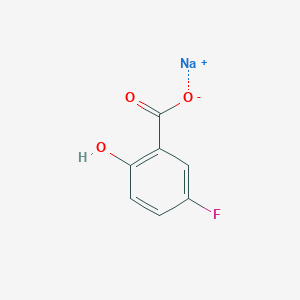
Sodium;5-fluoro-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-fluoro-2-hydroxybenzoate is a chemical compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 2nd position on the benzene ring, with a sodium ion balancing the charge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-fluoro-2-hydroxybenzoate typically involves the fluorination of salicylic acid derivatives. One common method is the electrophilic fluorination using reagents such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of sodium 5-fluoro-2-hydroxybenzoate may involve large-scale fluorination processes, followed by neutralization with sodium hydroxide to form the sodium salt. The process requires careful control of reaction parameters to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-fluoro-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to alter the functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoates.
Scientific Research Applications
Sodium 5-fluoro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of sodium 5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially altering their activity. The hydroxyl group can form hydrogen bonds, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Salicylic Acid: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Methyl 5-fluoro-2-hydroxybenzoate: Similar structure but with a methyl ester group instead of the sodium salt.
p-Hydroxybenzoic Acid: Lacks the fluorine atom and has the hydroxyl group at a different position.
Uniqueness: Sodium 5-fluoro-2-hydroxybenzoate is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. The sodium ion enhances its solubility in water, making it more suitable for certain applications compared to its non-sodium counterparts.
Properties
Molecular Formula |
C7H4FNaO3 |
|---|---|
Molecular Weight |
178.09 g/mol |
IUPAC Name |
sodium;5-fluoro-2-hydroxybenzoate |
InChI |
InChI=1S/C7H5FO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,(H,10,11);/q;+1/p-1 |
InChI Key |
JDACHKJTTQYELW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



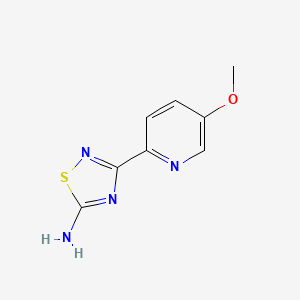
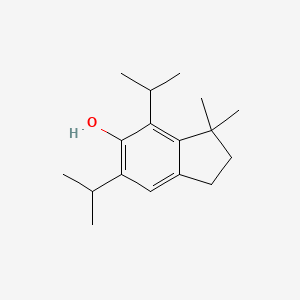
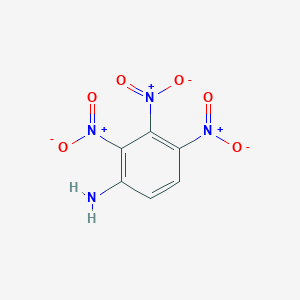
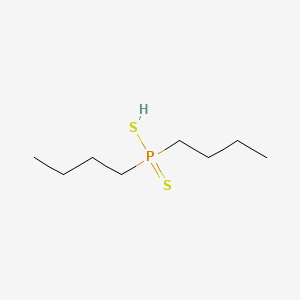
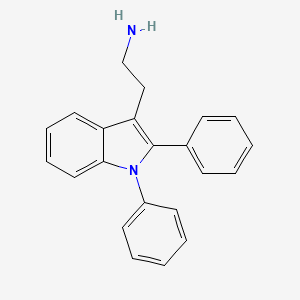



![Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate](/img/structure/B13749193.png)
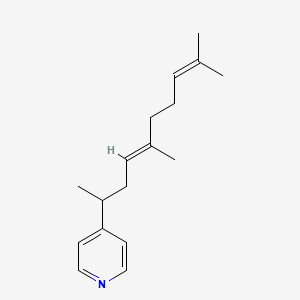
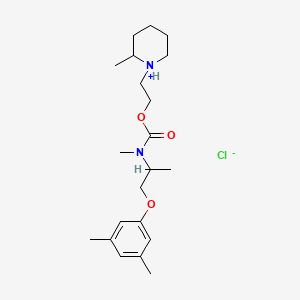
![1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13749201.png)
